Metoprolol IMpurity 11

Catalog No.
S15361995
CAS No.
M.F
C8H17NO6
M. Wt
223.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Metoprolol IMpurity 11

Product Name

Metoprolol IMpurity 11

IUPAC Name

oxalic acid;3-(propan-2-ylamino)propane-1,2-diol

Molecular Formula

C8H17NO6

Molecular Weight

223.22 g/mol

InChI

InChI=1S/C6H15NO2.C2H2O4/c1-5(2)7-3-6(9)4-8;3-1(4)2(5)6/h5-9H,3-4H2,1-2H3;(H,3,4)(H,5,6)

InChI Key

MRTTYHAMDQOINV-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(CO)O.C(=O)(C(=O)O)O

Metoprolol Impurity 11 is a chemical compound associated with the pharmaceutical drug metoprolol, which is primarily used as a beta-blocker for the treatment of hypertension and other cardiovascular conditions. The chemical structure of Metoprolol Impurity 11 is characterized by the formula C8H17NO6\text{C}_8\text{H}_{17}\text{N}\text{O}_6 and has a unique arrangement of functional groups that differentiate it from the parent compound, metoprolol. This impurity is significant in pharmaceutical formulations due to its potential effects on drug efficacy and safety, necessitating its identification and quantification in quality control processes .

, typically beginning with precursor compounds that undergo transformations to yield the final impurity. For instance, reactions may include:

  • Epoxidation: Involving the reaction of phenolic compounds with epichlorohydrin to form epoxy intermediates.
  • Amidation: Where isopropylamine reacts with an intermediate to introduce amide functionalities.
  • Deprotection: Steps that involve removing protecting groups under acidic or basic conditions to yield the final product.

These reactions are crucial for understanding the formation pathways of impurities during the synthesis of metoprolol and its derivatives .

The synthesis methods for Metoprolol Impurity 11 typically involve multi-step organic reactions. A common approach includes:

  • Starting Materials: Utilizing commercially available compounds such as phenolic aldehydes.
  • Reaction Conditions: Conducting reactions under controlled temperatures (ranging from -50°C to 160°C) and using solvents like hydrochloric acid and sodium nitrite for specific transformations.
  • Isolation and Purification: Employing techniques such as thin-layer chromatography or high-performance liquid chromatography to isolate and purify the target impurity from reaction mixtures .

Metoprolol Impurity 11 is primarily relevant in pharmaceutical quality control and regulatory compliance. Its identification and quantification are critical for:

  • Quality Assurance: Ensuring that pharmaceutical products meet safety and efficacy standards.
  • Stability Studies: Assessing how impurities affect the stability of metoprolol formulations over time.
  • Regulatory Submissions: Providing necessary data regarding impurities in drug applications to regulatory bodies like the Food and Drug Administration.

Additionally, understanding impurities can aid in optimizing synthesis routes for better yield and purity of active pharmaceutical ingredients .

Interaction studies involving Metoprolol Impurity 11 focus on its behavior in biological systems compared to metoprolol itself. These studies may explore:

  • Pharmacokinetic Interactions: How the presence of this impurity alters absorption, distribution, metabolism, or excretion profiles.
  • Pharmacodynamic Interactions: Evaluating whether Metoprolol Impurity 11 exhibits any beta-blocking activity or influences cardiovascular responses when administered alongside metoprolol.

Such studies are vital for understanding potential risks associated with impurities in therapeutic regimens .

Metoprolol Impurity 11 is part of a broader class of compounds related to metoprolol, including various impurities and analogs. Similar compounds include:

  • Metoprolol Succinate: A salt form of metoprolol used for extended-release formulations.
  • Metoprolol Tartrate: Another salt form used in immediate-release formulations.
  • Metoprolol Impurity A: A known impurity with distinct structural characteristics.

Comparison Table

CompoundChemical FormulaKey Characteristics
Metoprolol Impurity 11C8H17NO6Related impurity; impacts drug efficacy
Metoprolol SuccinateC34H56N2O10Extended-release formulation; primary therapeutic use
Metoprolol TartrateC15H25N2O3Immediate-release formulation; alternative salt form
Metoprolol Impurity AVariesKnown impurity; monitored during quality control

Synthetic Pathways for 3-(Isopropylamino)propane-1,2-diol Oxalate Derivatives

The synthesis of Metoprolol Impurity 11 begins with the preparation of its precursor, 3-isopropylamino-1,2-propanediol. This diol is typically synthesized via nucleophilic substitution between epichlorohydrin and isopropylamine under alkaline conditions. For instance, a mixture of epichlorohydrin and isopropylamine in aqueous potassium hydroxide (KOH) at 40–50°C yields the diol intermediate. Subsequent oxalate formation is achieved through esterification using oxalyl chloride or diethyl oxalate.

In one reported method, 3-isopropylamino-1,2-propanediol reacts with oxalyl chloride in dichloromethane (CH₂Cl₂) in the presence of pyridine as a catalyst. The reaction proceeds at room temperature for 3 hours, yielding 3-(isopropylamino)propane-1,2-diol oxalate with a purity of 67% after column chromatography. Alternative approaches employ diethyl oxalate under reflux conditions, though this method requires longer reaction times (8–12 hours) and results in lower yields (51–55%) due to competing side reactions.

Table 1: Comparison of Oxalate Formation Methods

ReagentSolventCatalystTemperatureTime (h)Yield (%)
Oxalyl chlorideCH₂Cl₂Pyridine25°C367
Diethyl oxalateEthanolH₂SO₄78°C1255

Optimization of Epichlorohydrin-Mediated Intermediate Formation

Epichlorohydrin plays a dual role in impurity synthesis: it serves as a starting material for the diol precursor and contributes to unintended side reactions. Optimizing its use requires careful control of stoichiometry and reaction conditions. For example, excess epichlorohydrin in the presence of KOH leads to over-alkylation, generating bis-epoxide by-products that complicate purification.

Ultrasound-assisted reactions have emerged as a promising optimization strategy. A study demonstrated that sonicating a mixture of 4-(2-methoxyethyl)phenol and epichlorohydrin in aqueous KOH at 25°C reduced reaction time from 24 hours to 4 hours while improving the yield of the epoxy intermediate from 51% to 68%. Similar principles apply to the synthesis of 3-isopropylamino-1,2-propanediol, where ultrasonic irradiation enhances reagent mixing and minimizes thermal degradation.

Role of Isopropylamine in Impurity Generation During Metoprolol Synthesis

Isopropylamine is integral to both the desired synthesis of metoprolol and the inadvertent formation of Impurity 11. During the alkylation of 4-(2-methoxyethyl)phenol with epichlorohydrin, isopropylamine acts as a nucleophile, attacking the epoxy ring to form the diol intermediate. However, residual isopropylamine in the reaction mixture can react with unquenched epichlorohydrin, leading to dimeric impurities or over-alkylated species.

The pH of the reaction medium critically influences impurity formation. At pH > 10, the deprotonated amine exhibits heightened nucleophilicity, accelerating both the desired substitution and side reactions. Neutralizing the reaction with sulfuric acid post-completion mitigates this issue by protonating excess isopropylamine, reducing its reactivity.

Scalability Challenges in Multi-Step Impurity Synthesis

Scaling up the synthesis of Metoprolol Impurity 11 presents three primary challenges:

  • Intermediate Stability: The epoxy intermediate (3-(isopropylamino)-1,2-epoxypropane) is prone to hydrolysis under ambient conditions, necessitating inert atmospheres and low-temperature storage during large-scale production.
  • Oxalation Efficiency: Esterification with oxalyl chloride requires strict moisture control to prevent hydrolysis of the reagent. Industrial-scale reactions often employ continuous flow reactors to maintain anhydrous conditions, improving yield consistency.
  • Purification Complexity: Column chromatography, while effective for lab-scale purification, is impractical for industrial batches. Alternatives such as recrystallization from ethanol-water mixtures (7:3 v/v) have been explored, yielding 89–92% pure oxalate with minimal residual solvents.

Table 2: Scalability Parameters for Key Synthesis Steps

StepLab-Scale Yield (%)Pilot-Scale Yield (%)Key Challenge
Epoxy Formation6855Hydrolysis of intermediate
Oxalation6760Moisture sensitivity
Recrystallization9285Solvent recovery efficiency

Charged Aerosol Detection technology represents a significant advancement in pharmaceutical impurity analysis, particularly for compounds lacking ultraviolet chromophores [3]. The fundamental operation of Charged Aerosol Detection involves four sequential processes: nebulization of the liquid eluent into fine aerosol droplets, evaporation of solvent in a heated drift tube, charging of dried particles through corona discharge, and electrometric measurement of charged particles [3].

For low-abundance impurities such as Metoprolol Impurity 11, optimization of Charged Aerosol Detection parameters becomes critical for achieving adequate sensitivity [4]. The evaporative temperature setting directly influences detection sensitivity, with optimal temperatures typically ranging between 35°C and 70°C depending on the specific analyte properties [5]. Temperature optimization studies demonstrate that increasing evaporative temperature from 35°C to 50°C can improve signal-to-noise ratios by up to 60% for certain pharmaceutical compounds [5].

ParameterOptimal RangeImpact on Sensitivity
Evaporative Temperature35-50°CSignal-to-Noise Ratio improvement of 60%
Gas Flow Rate4.0 L/minBaseline stability enhancement
Power Function Value1.2-1.4Linear dynamic range extension
Filter Time Constant2-5 secondsNoise reduction by 45%

The power function value optimization represents a crucial aspect of Charged Aerosol Detection performance enhancement [6]. Studies indicate that the optimal power function value can be determined by evaluating the relationship between response factor and analyte concentration, with values between 1.2 and 1.4 typically providing the best quantitative performance for pharmaceutical impurities [6]. Implementation of optimized power function values results in improved linearity across concentration ranges spanning three orders of magnitude [7].

Gas supply specifications require nitrogen gas at 4.8 bar pressure with maximum supply pressure of 6.2 bar, consuming approximately 4 liters per minute [8]. The gas must be free from water vapor, hydrocarbon contaminants, and particulates larger than 0.1 micrometers [8]. Quality of gas supply directly correlates with detector baseline stability and overall analytical performance [8].

Validation Parameters for High-Performance Liquid Chromatography-Based Quantification in Active Pharmaceutical Ingredients

Validation of analytical methods for Metoprolol Impurity 11 quantification must comply with International Conference on Harmonisation guidelines, specifically focusing on specificity, linearity, accuracy, precision, detection limits, quantitation limits, and robustness [9] [10]. The validation process ensures that analytical procedures provide reliable and reproducible results suitable for regulatory compliance [11].

Specificity testing requires demonstration that the analytical method can distinguish Metoprolol Impurity 11 from other related compounds, degradation products, and matrix components [12]. Peak purity assessment using photodiode array detection or mass spectrometry provides additional confirmation of analytical specificity [12]. Resolution requirements typically mandate baseline separation with resolution factors greater than 2.0 between critical peak pairs [13].

Validation ParameterAcceptance CriteriaTypical Performance
Linearity (Correlation Coefficient)≥ 0.9990.9995-0.9999
Precision (Relative Standard Deviation)≤ 2.0%0.5-1.5%
Accuracy (Recovery)98.0-102.0%99.2-100.8%
Detection Limit≤ 0.05% of specification0.01-0.03%
Quantitation Limit≤ 0.10% of specification0.03-0.08%

Linearity assessment requires a minimum of five concentration levels appropriately distributed across the analytical range, typically spanning 80% to 120% of the target concentration [10]. Statistical evaluation includes calculation of correlation coefficient, y-intercept, slope of regression line, and residual sum of squares [12]. The y-intercept should not exceed 2% of the target concentration response to ensure method reliability [14].

Precision evaluation encompasses repeatability and intermediate precision testing [9]. Repeatability studies involve analysis of six replicate preparations at 100% of the target concentration, with relative standard deviation requirements typically below 2.0% for pharmaceutical impurity analysis [14]. Intermediate precision testing evaluates method performance across different analysts, instruments, and days [9].

Accuracy determination employs recovery studies using spiked samples at multiple concentration levels, typically 50%, 100%, and 150% of the target concentration [9]. Recovery percentages should fall within 98.0% to 102.0% for pharmaceutical impurity methods [15]. Statistical analysis includes calculation of mean recovery, standard deviation, and confidence intervals [9].

Comparative Analysis of Digital Filter Settings for Signal-to-Noise Ratio Enhancement

Digital filtering techniques play a crucial role in optimizing analytical performance for low-level impurity detection [16]. The implementation of appropriate filter settings can significantly enhance signal-to-noise ratios while maintaining peak integrity and quantitative accuracy [16]. For Metoprolol Impurity 11 analysis, filter optimization focuses on balancing noise reduction with peak height preservation [16].

Hamming filter implementation provides effective high-frequency noise reduction through finite-impulse-response filtering [16]. Filter time constant selection directly influences the degree of baseline smoothing and peak height degradation [16]. Faster time constant settings produce minimal peak broadening but reduced noise filtering, while slower settings provide enhanced noise reduction at the expense of increased peak broadening [16].

Filter SettingTime ConstantNoise ReductionPeak Height Impact
Fast0.5 seconds25%Minimal degradation
Normal2.0 seconds45%5-10% reduction
Slow5.0 seconds65%15-20% reduction
Custom Optimized3.2 seconds55%8% reduction

Comparative analysis of different filter configurations demonstrates that custom-optimized settings can achieve superior performance compared to standard presets [16]. The optimal filter time constant for Metoprolol Impurity 11 detection typically falls between 2.0 and 3.5 seconds, providing effective noise reduction while maintaining acceptable peak height preservation [16].

Signal-to-noise ratio enhancement through digital filtering becomes particularly important when analyzing samples at or near the quantitation limit [17]. Studies demonstrate that appropriate filter optimization can improve detection capabilities by up to 40% for low-abundance pharmaceutical impurities [17]. However, excessive filtering can lead to peak distortion and quantitative inaccuracy, necessitating careful balance between noise reduction and analytical integrity [16].

The relationship between sampling rate and filter effectiveness requires consideration during method development [16]. Higher sampling rates allow for more aggressive filtering without compromising peak resolution, while lower sampling rates may require conservative filter settings to maintain analytical performance [16].

System Suitability Criteria for Co-Eluting Metoprolol Derivatives

System suitability testing ensures that the analytical system performs adequately each time an analysis is conducted [18]. For Metoprolol Impurity 11 analysis, system suitability parameters must address the specific challenges associated with co-eluting compounds and related substances [19]. The development of appropriate system suitability criteria requires comprehensive understanding of retention behavior and selectivity factors [20].

Resolution requirements for co-eluting Metoprolol derivatives typically mandate values greater than 2.0 for critical separations [21]. Peak asymmetry factors should remain below 2.0 to ensure acceptable peak shape and quantitative reliability [13]. Theoretical plate counts provide additional assessment of column efficiency, with requirements typically exceeding 2500 plates for pharmaceutical separations [13].

System Suitability ParameterAcceptance CriteriaMonitoring Frequency
Resolution (Critical Pairs)≥ 2.0Each analytical sequence
Peak Asymmetry Factor≤ 2.0Each analytical sequence
Theoretical Plates≥ 2500Daily verification
Relative Standard Deviation≤ 2.0%Six replicate injections
Retention Time Reproducibility± 2.0%Each analytical sequence

Selectivity assessment for co-eluting compounds requires evaluation of separation factors and retention time differences [20]. The selectivity factor, defined as the ratio of retention factors for adjacent peaks, must exceed 1.0 for adequate separation [20]. Compounds with selectivity factors approaching 1.0 require enhanced resolution through optimization of mobile phase composition, column selection, or temperature control [20].

Temperature effects on selectivity become particularly important for Metoprolol derivatives, as small temperature variations can significantly impact retention behavior and resolution [20]. Temperature control within ± 1°C typically ensures adequate retention time reproducibility and separation consistency [22].

Mobile phase composition optimization for co-eluting compound separation often involves adjustment of organic modifier concentration, buffer pH, and ionic strength [20]. Gradient optimization techniques can provide enhanced selectivity for complex separations involving multiple related substances [23]. The implementation of two-dimensional liquid chromatography approaches offers additional selectivity options for challenging separations [23].

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

5

Exact Mass

223.10558726 g/mol

Monoisotopic Mass

223.10558726 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-11

Explore Compound Types